molecular formula C15H12N4 B15080787 Benzonitrile, 3,3'-methylenebis[6-amino- CAS No. 61381-99-5

Benzonitrile, 3,3'-methylenebis[6-amino-

Cat. No.: B15080787
CAS No.: 61381-99-5
M. Wt: 248.28 g/mol
InChI Key: BXERHCITLNBIMV-UHFFFAOYSA-N
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Description

Benzonitrile, 3,3’-methylenebis[6-amino-: is an organic compound with the molecular formula C15H12N4 It is a derivative of benzonitrile, featuring two amino groups attached to the benzene ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Ammoxidation of Toluene: This method involves the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C). The reaction produces benzonitrile, which can then be further modified to obtain the desired compound.

    Dehydration of Benzamide or Benzaldehyde Oxime: In the laboratory, benzonitrile can be prepared by dehydrating benzamide or benzaldehyde oxime. This process typically involves the use of dehydrating agents such as phosphorus pentoxide or sulfuric acid.

    Rosenmund-von Braun Reaction: This method uses cuprous cyanide or sodium cyanide in the presence of a solvent like dimethyl sulfoxide to convert bromobenzene to benzonitrile.

Industrial Production Methods:

    Ammoxidation Process: The industrial production of benzonitrile often employs the ammoxidation of toluene, which is a cost-effective and efficient method. The reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzonitrile, 3,3’-methylenebis[6-amino- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: It can participate in substitution reactions, where the amino groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated benzonitrile derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Employed in the preparation of coordination complexes with transition metals.

Biology:

  • Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry:

  • Utilized in the production of advanced coatings and resins.
  • Applied in the manufacture of dyes and pigments.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound interacts with specific enzymes and receptors in biological systems, influencing various biochemical pathways.
  • It may act as an inhibitor or activator of certain enzymes, thereby modulating their activity.

Comparison with Similar Compounds

    Benzonitrile: The parent compound, which lacks the amino groups and methylene bridge.

    3-Aminobenzonitrile: A simpler derivative with a single amino group attached to the benzene ring.

    4-Aminobenzonitrile: Another derivative with the amino group in the para position relative to the nitrile group.

Uniqueness:

  • Benzonitrile, 3,3’-methylenebis[6-amino- is unique due to the presence of two amino groups connected by a methylene bridge, which imparts distinct chemical and physical properties compared to its simpler analogs.

Properties

CAS No.

61381-99-5

Molecular Formula

C15H12N4

Molecular Weight

248.28 g/mol

IUPAC Name

2-amino-5-[(4-amino-3-cyanophenyl)methyl]benzonitrile

InChI

InChI=1S/C15H12N4/c16-8-12-6-10(1-3-14(12)18)5-11-2-4-15(19)13(7-11)9-17/h1-4,6-7H,5,18-19H2

InChI Key

BXERHCITLNBIMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)C#N)C#N)N

Origin of Product

United States

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